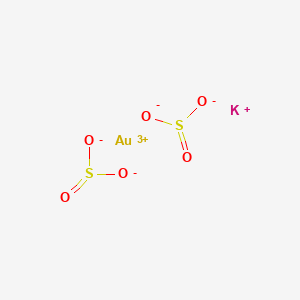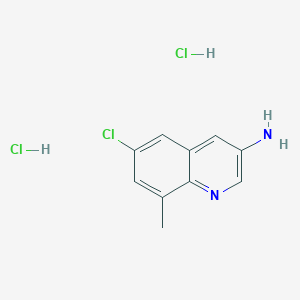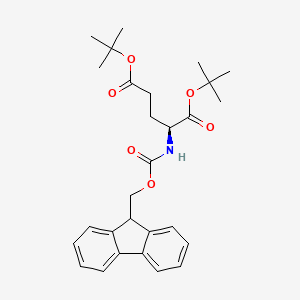
Acetamide, N-(4-methyl-2-oxazolyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-methyl-2-oxazolyl): is an organic compound that belongs to the class of acetamides It features a five-membered oxazole ring substituted with a methyl group at the 4-position and an acetamide group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-methyl-2-oxazolyl) typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 2-aminothiophenol with cyanoacetamide derivatives under solvent-free conditions and without any catalyst . This method yields the desired acetamide derivative through a series of functionalization steps.
Industrial Production Methods: Industrial production of Acetamide, N-(4-methyl-2-oxazolyl) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, N-(4-methyl-2-oxazolyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Acetamide, N-(4-methyl-2-oxazolyl) is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of Acetamide, N-(4-methyl-2-oxazolyl) are explored for their pharmacological effects. They are evaluated for their potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. It finds applications in the production of dyes, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-methyl-2-oxazolyl) involves its interaction with specific molecular targets. The oxazole ring and acetamide group play crucial roles in binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s mechanism of action is studied to understand its potential therapeutic applications and to design more effective derivatives.
Vergleich Mit ähnlichen Verbindungen
- Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)
- Acetamide, N-(1-methylethyl)-N-(4-methyl-2-oxazolyl)
Comparison: Compared to its similar compounds, Acetamide, N-(4-methyl-2-oxazolyl) is unique due to its specific substitution pattern on the oxazole ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the presence of a methyl group at the 4-position of the oxazole ring may enhance its binding affinity to certain biological targets, making it a more potent compound in specific applications .
Eigenschaften
CAS-Nummer |
35629-36-8 |
|---|---|
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-10-6(7-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) |
InChI-Schlüssel |
KRQWFVYRQYTWRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=N1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



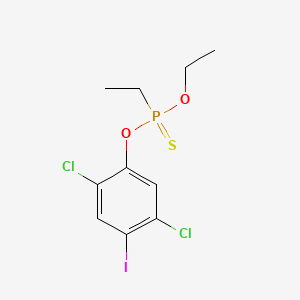
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
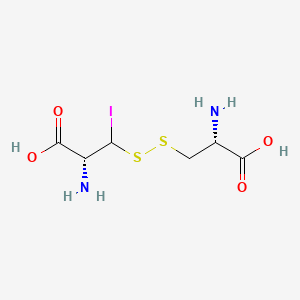

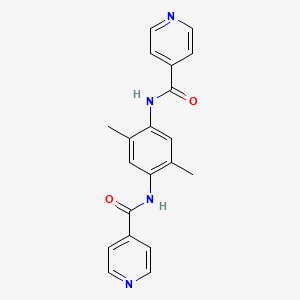

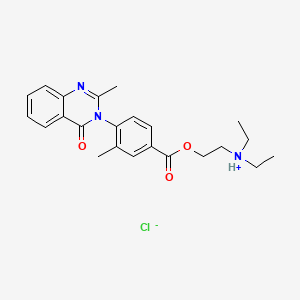
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)
